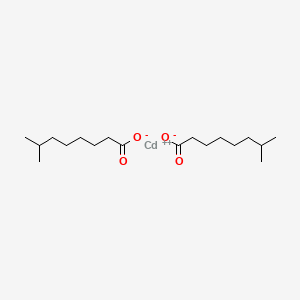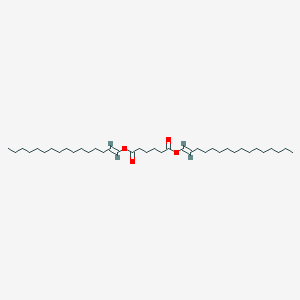
Dihexadecenyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecenyl adipate is an organic compound with the molecular formula C38H70O4 and a molecular weight of 590.96 g/mol . It is a diester formed from the reaction of adipic acid with hexadecenyl alcohol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexadecenyl adipate can be synthesized through the esterification of adipic acid with hexadecenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or a solid superacid resin . The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where adipic acid and hexadecenyl alcohol are fed into a reactor along with a catalyst. The reaction mixture is then heated, and the resulting ester is purified through distillation or other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexadecenyl adipate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Dihexadecenyl adipate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the development of biodegradable films and polymeric membranes.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is used in the production of lubricants, solvents, and other industrial products.
Mécanisme D'action
The mechanism of action of dihexadecenyl adipate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes due to its lipophilic nature, affecting membrane fluidity and function. The ester groups can undergo hydrolysis, releasing adipic acid and hexadecenyl alcohol, which can further interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisodecyl adipate: Another adipate ester used as a plasticizer with similar properties.
Bis(2-ethylhexyl) adipate: Commonly used in the production of flexible plastics.
Uniqueness
Dihexadecenyl adipate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its long alkyl chains provide enhanced hydrophobicity and flexibility, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
94277-08-4 |
|---|---|
Formule moléculaire |
C38H70O4 |
Poids moléculaire |
591.0 g/mol |
Nom IUPAC |
bis[(E)-hexadec-1-enyl] hexanedioate |
InChI |
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3/b35-31+,36-32+ |
Clé InChI |
ZUFSROZOUHYRBP-QUTRQNJUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C/OC(=O)CCCCC(=O)O/C=C/CCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCC=COC(=O)CCCCC(=O)OC=CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


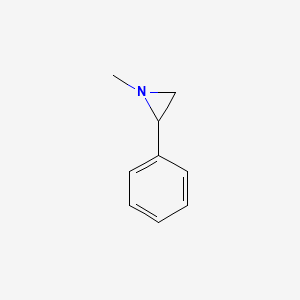

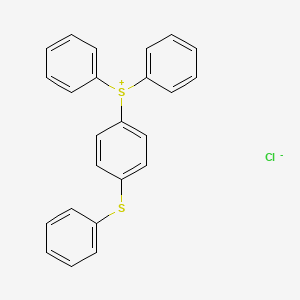

![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)
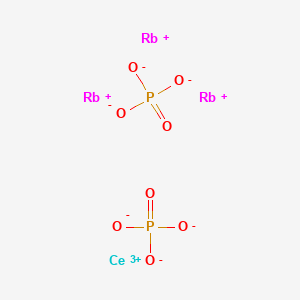
![1-[2-(2-Chloro-5-nitrophenoxy)ethyl]pyridin-2-one](/img/structure/B12644881.png)
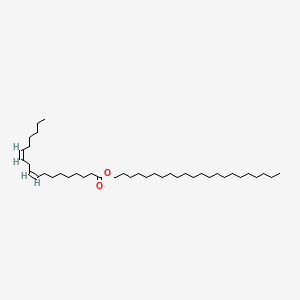


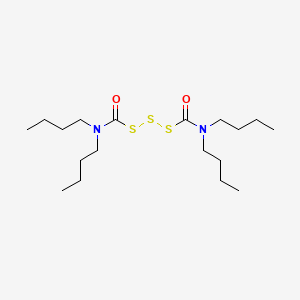

![IMidazo[1,5-a]pyrazin-8-aMine, 1-iodo-N-Methyl-3-(1-Methylethyl)-](/img/structure/B12644908.png)
